
3-Fluoroanisole
Overview
Description
3-Fluoroanisole: 1-fluoro-3-methoxybenzene , is an aromatic compound with the chemical formula C7H7FO . It is characterized by the presence of a fluoro group and a methoxy group attached to a benzene ring. This colorless liquid is known for its aromatic properties and is commonly used as a building block in organic synthesis and as a solvent in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions:
From m-fluoroaniline: One method involves using m-fluoroaniline as the starting material, which undergoes a diazotization reaction followed by hydrolysis to generate m-fluorophenol. .
From m-difluorobenzene: Another method involves the reaction of m-difluorobenzene with dimethyl sulfoxide (DMSO) and stannous chloride in the presence of potassium hydroxide and methyl alcohol.
Industrial Production Methods: The industrial production of 3-fluoroanisole typically follows the synthetic routes mentioned above. The process involves the use of readily available raw materials, simple reaction steps, and standard equipment, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 3-Fluoroanisole can undergo electrophilic aromatic substitution reactions due to the presence of the electron-donating methoxy group and the electron-withdrawing fluoro group on the benzene ring.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents may vary.
Common Reagents and Conditions:
Electrophilic Substitution: Common reagents include halogens, nitrating agents, and sulfonating agents under acidic conditions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts is commonly employed.
Major Products:
Substitution Products: Depending on the substituent introduced, products can include halogenated, nitrated, or sulfonated derivatives of this compound.
Oxidation Products: Oxidation can lead to the formation of phenolic or quinonoid compounds.
Reduction Products: Reduction typically yields partially or fully hydrogenated aromatic compounds.
Scientific Research Applications
Pharmaceutical Applications
3-Fluoroanisole plays a significant role in the synthesis of biologically active compounds. Notable applications include:
- Synthesis of Tryptamines: It is utilized in the synthesis of 4-fluoro-5,6-dihydroxytryptamine and related compounds. These derivatives are important in pharmacology for their potential effects on serotonin receptors, which are targets for antidepressants and other psychiatric medications .
- Fluorinated Compounds Development: The introduction of fluorine atoms into organic molecules often enhances their biological activity and metabolic stability. Studies have shown that this compound can be transformed into various fluorinated compounds through electrophilic aromatic substitution reactions .
Agrochemical Applications
In the field of agrochemicals, this compound is used as an intermediate for:
- Pesticides and Herbicides: Its derivatives are synthesized to develop more effective agrochemicals with improved efficacy and reduced environmental impact. The fluorine atom can enhance the lipophilicity of the molecules, improving their absorption and effectiveness against pests .
Material Science Applications
This compound has been explored for its potential applications in material science:
- Polymer Synthesis: It is used as a monomer in the production of fluorinated polymers that exhibit desirable properties such as chemical resistance and thermal stability. These materials are useful in coatings, adhesives, and other industrial applications .
Case Study 1: Synthesis of Fluorinated Tryptamines
In a study published in the Journal of Medicinal Chemistry, researchers demonstrated an efficient method to synthesize various fluorinated tryptamines from this compound. The process involved multiple steps including demethylation and fluorination, resulting in compounds that showed promising activity at serotonin receptors .
Case Study 2: Agrochemical Development
A research article highlighted the synthesis of new herbicides derived from this compound. The study focused on optimizing the reaction conditions to improve yield and selectivity towards target pests. The resulting compounds exhibited enhanced biological activity compared to their non-fluorinated counterparts .
Mechanism of Action
The mechanism of action of 3-fluoroanisole depends on its specific application. In organic synthesis, it acts as a nucleophile or electrophile in various reactions. In biological systems, its derivatives may interact with specific molecular targets such as enzymes or receptors, influencing biochemical pathways .
Comparison with Similar Compounds
4-Fluoroanisole: Similar in structure but with the fluoro group at the para position.
3-Fluorotoluene: Similar in structure but with a methyl group instead of a methoxy group.
4-Chloroanisole: Similar in structure but with a chloro group instead of a fluoro group .
Uniqueness: 3-Fluoroanisole is unique due to the specific positioning of the fluoro and methoxy groups on the benzene ring, which influences its reactivity and applications in synthesis and research .
Biological Activity
3-Fluoroanisole, chemically known as 1-fluoro-3-methoxybenzene, is an aromatic compound that has garnered attention for its diverse biological activities. This article explores the biological properties, mechanisms of action, and applications of this compound, supported by data tables and relevant research findings.
- Molecular Formula : C₇H₇FO
- Molecular Weight : 126.13 g/mol
- Boiling Point : 158-159 °C
- Melting Point : -35 °C
- Density : 1.104 g/mL
Antifungal Properties
Research indicates that this compound exhibits potent antifungal activity against various plant pathogens. A study demonstrated its effectiveness against fungi such as Valsa mali and Coniella dipodiella. The compound's toxicity was quantified using regression analysis, with calculated C50 values indicating significant antifungal potential.
Fungal Pathogen | C50 Value (µg/mL) |
---|---|
Valsa mali | 15.4 |
Coniella dipodiella | 12.8 |
Other agricultural fungi | Varies |
This antifungal activity suggests potential applications in agricultural settings to manage fungal diseases in crops .
Herbicidal Activity
In addition to its antifungal properties, this compound has been studied for its herbicidal effects. It has shown significant activity against both dicotyledonous (e.g., Lactuca sativa) and monocotyledonous (e.g., Echinochloa crus-galli) plants. The herbicidal efficacy was also evaluated through toxicity regression models.
Plant Species | C50 Value (µg/mL) |
---|---|
Lactuca sativa | 20.5 |
Echinochloa crus-galli | 18.3 |
These findings underscore the compound's potential as a selective herbicide in agricultural practices .
Pharmacological Insights
Fluorinated compounds like this compound have been explored for their roles in drug design, particularly due to their unique conformational preferences and altered physicochemical properties compared to non-fluorinated analogs. Studies have shown that fluorination can enhance lipophilicity and metabolic stability, which are critical factors in drug development.
A comparative analysis of fluoroanisoles revealed:
- Higher log D values : Indicating improved membrane permeability.
- Lower passive permeability : Despite increased lipophilicity.
- Enhanced metabolic stability : Compared to non-fluorinated counterparts.
Such properties make this compound a candidate for further investigations in pharmaceutical applications .
Case Study 1: Synthesis and Evaluation of Antifungal Activity
In a controlled study, researchers synthesized derivatives of this compound and evaluated their antifungal activities against various pathogens. The results indicated that modifications on the aromatic ring could significantly enhance antifungal potency.
Case Study 2: Herbicide Development
Another study focused on the application of this compound as a herbicide in agricultural settings. Field trials demonstrated its effectiveness in controlling weed populations with minimal impact on crop yield, suggesting a viable alternative to conventional herbicides.
Q & A
Basic Research Questions
Q. How can researchers synthesize 3-fluoroanisole with regioselective fluorination?
Palladium-catalyzed fluorination of aryl triflates or bromides using fluorinated ligands (e.g., at 50°C for 18 hours) achieves regioselectivity at the C2 position due to electronic activation by fluorine and methoxy groups . Monitor reaction progress via GC analysis and optimize solvent systems (e.g., dioxane) to enhance yields while minimizing byproducts.
Q. What are the critical thermodynamic parameters (e.g., enthalpy, entropy) for this compound under ideal gas conditions?
Ideal gas thermodynamic properties can be derived from GED data and quantum chemical computations. Key values include enthalpy of formation (ΔfH°) and Gibbs free energy (ΔG°), which are sensitive to internal rotation barriers of the methoxy group. Compare results with isotopologue studies to confirm accuracy .
Advanced Research Questions
Q. How do steric and electronic effects influence the regioselective ferration of this compound in bimetallic systems?
Sodium-mediated ferration at the C2 position is driven by dual activation from fluorine (electron-withdrawing) and methoxy (electron-donating) groups. X-ray crystallography reveals pseudo-solvent-separated ion-pair structures, where Na···F and Na···OMe interactions stabilize the transition state. Computational modeling (DFT) can predict substituent effects on reaction kinetics .
Q. What discrepancies exist between computational and experimental data on the torsional barriers of this compound, and how can they be resolved?
MP2/cc-pVTZ calculations may overestimate rotational barriers due to incomplete basis sets or neglect of anharmonic effects. Validate computational models against rotational spectroscopy data (e.g., microwave transitions) and adjust for zero-point vibrational energy corrections. Contradictions in barrier heights (>5 kJ/mol) warrant re-evaluation of basis set selection or solvent interactions .
Q. How can researchers optimize mass spectrometry protocols for distinguishing this compound from structural isomers (e.g., 2-fluoroanisole)?
High-resolution multiplexed mass spectrometry (HR-MS) with m/z resolution >500 enables separation of molecular radical cations (e.g., m/z 146 for C7H7FO). Use MS/MS fragmentation patterns (e.g., loss of CH3O· vs. F·) and differential ionization thresholds to enhance specificity. Calibrate instruments with reference standards to ensure linearity (R² ≥ 0.999) .
Q. What strategies address contradictions in reported synthetic yields of this compound across different catalytic systems?
Divergent yields (e.g., 45% vs. 90%) may arise from ligand choice, solvent polarity, or trace moisture. Conduct controlled experiments with in situ IR monitoring to track intermediate stability. Apply factorial design to isolate critical variables (e.g., temperature, catalyst loading) and validate reproducibility across ≥3 independent trials .
Q. Methodological Considerations
- Data Interpretation : When analyzing conformational data, distinguish between gauche and anti rotamers using potential energy surface (PES) scans. Cross-reference experimental dipole moments with computed values to resolve ambiguities .
- Error Mitigation : For thermodynamic studies, account for systematic errors in GED (e.g., thermal motion) by applying Shimanouchi corrections and comparing with calorimetric data .
- Peer Review : Prioritize studies published in peer-reviewed journals (e.g., The Journal of Physical Chemistry A) over non-refereed sources to ensure methodological rigor .
Properties
IUPAC Name |
1-fluoro-3-methoxybenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7FO/c1-9-7-4-2-3-6(8)5-7/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFJNOXOAIFNSBX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7FO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90196567 | |
Record name | 3-Fluoroanisole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90196567 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
456-49-5 | |
Record name | 1-Fluoro-3-methoxybenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=456-49-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 3-Fluoroanisole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000456495 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 456-49-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88277 | |
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Record name | 3-Fluoroanisole | |
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Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-fluoroanisole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.608 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 3-Fluoroanisole | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DNQ5WQ6YZK | |
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Retrosynthesis Analysis
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